LogP Differential: Unsubstituted Thiazole Amide vs. Clinical Triazolopyridazine Inhibitor SAR125844
The title compound's computed logP of 0.58 (logD 0.58) is approximately 2.5 log units lower than the clinical triazolopyridazine c-Met inhibitor SAR125844 (estimated logP ~3.0–3.5 based on its 4-fluorophenyl-benzothiazolyl-urea structure), and approximately 1.5–2.0 units lower than the pyridinyl-thiazole analog 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]butanamide [1]. This lower lipophilicity predicts reduced non-specific protein binding and decreased phospholipidosis risk, which is relevant for assay development where compound aggregation is a concern [2].
| Evidence Dimension | Computed octanol-water partition coefficient (logP / logD at pH 7.4) |
|---|---|
| Target Compound Data | logP = 0.58; logD = 0.58 |
| Comparator Or Baseline | SAR125844: estimated logP ~3.0–3.5 (no experimental logP published); Pyridinyl-thiazole analog: estimated logP ~2.0–2.5 |
| Quantified Difference | ΔlogP ≈ 2.5 units lower than SAR125844; ≈ 1.5–2.0 units lower than pyridinyl-thiazole analog |
| Conditions | Computed values (ChemDiv datasheet for target compound; ChemSpider/chemicalbook for comparators) |
Why This Matters
Lower logP is a key differentiator for procurement when aqueous solubility and reduced non-specific binding are critical assay requirements, directly impacting experimental reproducibility in biochemical and cellular screens.
- [1] ChemicalBook. SAR125844 (CAS 1116743-46-4) Product Information. 2024. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. [Class-level principle: logP >3 correlates with increased promiscuity and attrition]. View Source
